molecular formula C23H26N4O3S B11270684 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B11270684
M. Wt: 438.5 g/mol
InChI Key: WJUCOJMMVXGFQA-UHFFFAOYSA-N
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Description

4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-ethylbenzenesulfonyl chloride under basic conditions to form 4-(4-ethylbenzenesulfonyl)piperazine.

    Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized separately, often starting from 4-methoxybenzaldehyde and appropriate reagents to form 6-(4-methoxyphenyl)pyrimidine.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrimidine core under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-formylphenyl)pyrimidine.

    Reduction: 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine sulfide.

    Substitution: 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-nitrophenyl)pyrimidine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound can be used to study the interactions of piperazine and pyrimidine derivatives with biological targets. It serves as a model compound for understanding the pharmacokinetics and pharmacodynamics of similar structures.

Medicine

In medicine, 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine has potential applications as a therapeutic agent. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and materials. Its synthesis and modification can lead to the discovery of new compounds with desirable properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity to these targets, while the pyrimidine core can modulate its activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
  • 4-[4-(4-Chlorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine
  • 4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine

Uniqueness

Compared to similar compounds, 4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine is unique due to the presence of the ethyl group on the benzenesulfonyl moiety. This subtle difference can significantly impact its chemical reactivity, biological activity, and pharmacokinetic properties, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C23H26N4O3S/c1-3-18-4-10-21(11-5-18)31(28,29)27-14-12-26(13-15-27)23-16-22(24-17-25-23)19-6-8-20(30-2)9-7-19/h4-11,16-17H,3,12-15H2,1-2H3

InChI Key

WJUCOJMMVXGFQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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